Dimethyl diazomalonate

Description

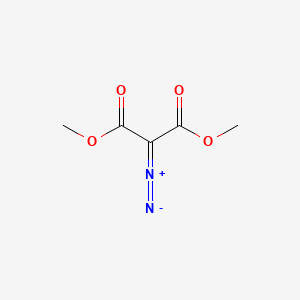

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-diazopropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O4/c1-10-4(8)3(7-6)5(9)11-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFAZHCVBGMSJHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=[N+]=[N-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40987068 | |

| Record name | 2-Diazonio-1,3-dimethoxy-3-oxoprop-1-en-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40987068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6773-29-1 | |

| Record name | Dimethyl diazomalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Diazonio-1,3-dimethoxy-3-oxoprop-1-en-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40987068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Dimethyl Diazomalonate via Diazo-Transfer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of dimethyl diazomalonate, a versatile reagent in organic chemistry, through the diazo-transfer reaction. This compound serves as a stable and manageable precursor to dicarbomethoxycarbene, a reactive intermediate widely used in cyclopropanation, C-H insertion, and the formation of heterocyclic compounds.[1] Its synthesis is a critical process for laboratories involved in the construction of complex molecular architectures for pharmaceutical and materials science applications.

Core Concept: The Diazo-Transfer Reaction

The most prevalent and well-established laboratory method for synthesizing this compound is the Regitz diazo-transfer reaction.[2] This reaction involves the transfer of a diazo group (N₂) from a diazo-transfer agent, typically a sulfonyl azide (B81097), to an active methylene (B1212753) compound, in this case, dimethyl malonate. The reaction is generally base-mediated, proceeding through the deprotonation of the dimethyl malonate to form a reactive enolate intermediate.[1][2]

Reaction Mechanism

The mechanism of the diazo-transfer reaction for the synthesis of this compound can be summarized in the following steps:

-

Deprotonation: A base, commonly an amine base like triethylamine (B128534), deprotonates the acidic α-carbon of dimethyl malonate, forming a malonate enolate.[1][2]

-

Nucleophilic Attack: The resulting enolate acts as a nucleophile and attacks the terminal nitrogen atom of the sulfonyl azide (the diazo-transfer reagent).

-

Intermediate Formation and Fragmentation: This attack leads to the formation of an intermediate which then undergoes fragmentation. The sulfonylamide anion is expelled, and a proton transfer occurs, resulting in the formation of this compound and the corresponding sulfonamide byproduct.[3]

Diagram of the Diazo-Transfer Reaction Mechanism

Caption: Generalized mechanism of this compound synthesis via diazo-transfer.

Experimental Protocol: A Representative Procedure

The following protocol is based on a well-established procedure from Organic Syntheses.[4]

Table 1: Reagents and Reaction Parameters

| Reagent/Parameter | Molar Amount (mmol) | Mass/Volume | Molar Equivalent | Notes |

| Dimethyl Malonate | 72.0 | 9.51 g | 1.0 | Substrate |

| 4-Acetamidobenzenesulfonyl Azide (p-ABSA) | 72.3 | 17.36 g | ~1.0 | Diazo-transfer agent |

| Triethylamine | 76.5 | 7.74 g (10.7 mL) | ~1.06 | Base |

| Acetonitrile (B52724) | - | 250 mL | - | Solvent |

| Reaction Conditions | ||||

| Initial Temperature | - | 0 °C | - | For addition of dimethyl malonate |

| Reaction Temperature | - | Room Temperature | - | After initial cooling |

| Reaction Time | - | 17 hours | - | |

| Work-up & Purification | ||||

| Filtration | - | - | - | To remove sulfonamide precipitate |

| Solvent for Washing | - | 1:1 Petroleum Ether/Ethyl Ether (200 mL + 6x50 mL) | - | To wash the filter cake and triturate the crude product |

| Purification Method | - | Short-path distillation | - | |

| Yield | ||||

| Crude Yield | - | 10.92 g (96%) | - | As a yellow oil |

| Purified Yield | - | 8.26 g (73%) | - | As a bright yellow oil |

Step-by-Step Procedure:

-

Reaction Setup: In a 500-mL round-bottomed flask equipped with a magnetic stir bar, combine 4-acetamidobenzenesulfonyl azide (17.36 g, 72.3 mmol) and acetonitrile (250 mL).

-

Addition of Base: Add triethylamine (7.74 g, 76.5 mmol) to the suspension.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Substrate Addition: Slowly add dimethyl malonate (9.51 g, 72.0 mmol) over 3-5 minutes via syringe.

-

Reaction Progression: Maintain the reaction mixture at 0 °C for 10 minutes, then remove the ice bath and continue stirring at room temperature for 17 hours. A thick white precipitate of 4-acetamidobenzenesulfonamide (B121751) will form during this time.

-

Work-up:

-

Remove the precipitate by filtration through a Büchner funnel.

-

Wash the filter cake with a 1:1 mixture of petroleum ether and ethyl ether (200 mL).

-

Concentrate the filtrate by rotary evaporation under reduced pressure to yield a yellow oil containing some residual sulfonamide.

-

Triturate the oil repeatedly with a 1:1 petroleum ether and ethyl ether mixture (6 x 50 mL) and filter to remove the remaining solid 4-acetamidobenzenesulfonamide.

-

Combine all filtrates and concentrate by rotary evaporation to obtain the crude this compound as a yellow oil (approx. 96% yield).[4]

-

-

Purification: Purify the crude product by short-path distillation under reduced pressure (e.g., bp 60 °C at ~0.65 mm Hg) to afford pure this compound as a bright yellow oil (approx. 73% yield).[4]

Diagram of the Experimental Workflow

Caption: A typical workflow for the synthesis and purification of this compound.

Alternative Diazo-Transfer Reagents

While p-acetamidobenzenesulfonyl azide (p-ABSA) is commonly used, other sulfonyl azides can also be employed for the diazo-transfer reaction.[2] The choice of reagent can be influenced by factors such as safety, ease of byproduct removal, and cost.

Table 2: Common Diazo-Transfer Reagents

| Reagent | Abbreviation | Key Characteristics |

| p-Toluenesulfonyl Azide | TsN₃ | Historically used, but the byproduct p-toluenesulfonamide (B41071) can be difficult to separate.[5] |

| Methanesulfonyl Azide | MsN₃ | Often used due to the water-solubility of the methanesulfonamide (B31651) byproduct, simplifying purification. |

| p-Acetamidobenzenesulfonyl Azide | p-ABSA | Considered a safer alternative to tosyl azide; the sulfonamide byproduct is a solid that can be removed by filtration.[4][6] |

| Imidazole-1-sulfonyl Azide | - | A more reactive reagent, but can be less stable. |

| Polystyrene-supported Benzenesulfonyl Azide | - | A solid-supported reagent that simplifies purification as the byproduct remains on the resin.[5][6] |

Safety Considerations

Caution! Diazo compounds and azide reagents are potentially explosive and should be handled with care.

-

Explosive Nature: Both this compound and sulfonyl azides are energetic compounds that can be sensitive to shock and heat.[7][8] It is imperative that these reactions are conducted in a well-ventilated fume hood behind a safety shield.[4]

-

Thermal Stability: Diazo compounds have a significant potential for rapid heat and gas evolution upon decomposition.[6] The onset temperature for decomposition of many diazo compounds is in the range of 75-160 °C.[8] It is crucial to avoid overheating during distillation and to use a water bath for gentle heating.

-

Reagent Choice: Some diazo-transfer reagents, like tosyl azide, are known to be more hazardous than others. p-ABSA is often preferred for its higher thermal stability compared to other sulfonyl azides.[6]

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and gloves, is mandatory.

Conclusion

The synthesis of this compound via the diazo-transfer reaction is a robust and widely used method. By understanding the reaction mechanism, adhering to a detailed experimental protocol, and prioritizing safety, researchers can reliably produce this valuable reagent for a multitude of applications in modern organic synthesis and drug development. The choice of diazo-transfer reagent and purification method can be adapted based on the scale of the reaction and the available resources.

References

- 1. This compound|CAS 6773-29-1|BOC Sciences [benchchem.com]

- 2. Diazo compounds: synthesis, carbene generation and reactivity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01433F [pubs.rsc.org]

- 3. Diazo - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Diazo-Transfer Reactions to 1,3-Dicarbonyl Compounds with Tosyl Azide [organic-chemistry.org]

- 6. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyl Diazomalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl diazomalonate is a pivotal reagent in organic synthesis, serving as a safe and versatile precursor to bis(methoxycarbonyl)carbene. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its diverse applications. The information is structured to be an essential resource for researchers, scientists, and professionals in drug development, facilitating its effective use in the laboratory.

Introduction

This compound, with the chemical formula C₅H₆N₂O₄, is a yellow oil that has garnered significant attention in the field of organic chemistry.[1] Its stability, relative to other diazo compounds, combined with its rich reactivity, makes it an invaluable tool for the construction of complex molecular architectures.[2][3] This guide aims to provide an in-depth understanding of its properties and applications, enabling researchers to leverage its full potential in their synthetic endeavors.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆N₂O₄ | [4] |

| Molecular Weight | 158.11 g/mol | [3] |

| Appearance | Bright yellow oil | [1] |

| Boiling Point | 60 °C at 0.65 mmHg | [1] |

| 45 °C at 0.2 mmHg | [1] | |

| Melting Point | Not available | [5][6] |

| Density | Not available | [5][6] |

| Refractive Index | Not available | [5] |

| Solubility | Soluble in many organic solvents such as chloroform (B151607), acetonitrile (B52724), ether, and petroleum ether.[1][7] | |

| Thermal Stability | Exhibits two large DSC exotherms: (1) 103.3–211.7 °C (-719.7 J/g) and (2) 215–300 °C (-220.1 J/g), indicating significant energy release upon decomposition.[8] |

Spectroscopic Properties

The structural characterization of this compound is well-documented through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) | Multiplicity | Assignment | Reference(s) |

| ¹H NMR | CDCl₃ | 3.79 ppm | singlet | 6H, -COOCH₃ | [1] |

| ¹³C NMR | CDCl₃ | 52.4 ppm | -COOCH₃ | [1] | |

| 65.6 ppm | C=N₂ | [1] | |||

| 161.3 ppm | C=O | [1] |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| 3006 | medium | C-H stretch | [1] |

| 2958 | strong | C-H stretch | [1] |

| 2849 | weak | C-H stretch | [1] |

| 2138 | strong | C=N₂ stretch | [1] |

| 1760 | strong | C=O stretch (ester) | [1] |

| 1738 | strong | C=O stretch (ester) | [1] |

| 1696 | strong | [1] |

Mass Spectrometry (MS)

Detailed fragmentation analysis of this compound is not extensively reported. However, the primary fragmentation pathway is expected to involve the loss of the dinitrogen molecule (N₂), a characteristic feature of diazo compounds, to form the corresponding carbene intermediate. Further fragmentation would likely proceed from this carbene.

Chemical Properties and Reactivity

This compound is a versatile reagent primarily used as a precursor to bis(methoxycarbonyl)carbene, which can be generated through thermal, photochemical, or catalytic decomposition.[2] This carbene intermediate is highly reactive and participates in a variety of transformations.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the diazo-transfer reaction from a sulfonyl azide (B81097), such as 4-acetamidobenzenesulfonyl azide, to dimethyl malonate in the presence of a base like triethylamine (B128534).[1]

Generation of Bis(methoxycarbonyl)carbene

The utility of this compound stems from its ability to generate the reactive intermediate bis(methoxycarbonyl)carbene. This can be achieved through several methods:

-

Thermolysis: Heating this compound leads to the expulsion of nitrogen gas and the formation of the carbene.[3]

-

Photolysis: Irradiation with UV light also efficiently generates the carbene.[2]

-

Catalysis: Transition metal catalysts, most notably those based on rhodium and copper, facilitate carbene formation under milder conditions.[1][8]

Key Reactions

The generated bis(methoxycarbonyl)carbene undergoes a variety of synthetically useful reactions:

-

Cyclopropanation: In the presence of alkenes, the carbene adds across the double bond to form cyclopropane (B1198618) derivatives. This reaction is often catalyzed by copper or rhodium complexes.[1][8]

-

C-H Insertion: The carbene can insert into carbon-hydrogen bonds, providing a direct method for C-H functionalization.[3]

-

X-H Insertion: It can also insert into other X-H bonds, such as O-H and N-H bonds.

-

Ylide Formation: Reaction with heteroatom-containing compounds (e.g., sulfides, ethers, amines) can lead to the formation of ylides, which can then undergo further rearrangements.

-

Heterocycle Synthesis: this compound is a key building block in the synthesis of various heterocycles, such as oxazoles.[1]

Experimental Protocols

Synthesis of this compound[1]

Materials:

-

Dimethyl malonate

-

4-Acetamidobenzenesulfonyl azide

-

Triethylamine

-

Acetonitrile

-

Petroleum ether

-

Ethyl ether

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer, dissolve 4-acetamidobenzenesulfonyl azide (72.3 mmol) in acetonitrile (250 mL).

-

Add triethylamine (76.5 mmol) to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add dimethyl malonate (72.0 mmol) to the cooled mixture over 3-5 minutes.

-

Maintain the reaction at 0 °C for 10 minutes, then allow it to warm to room temperature and stir for 17 hours.

-

A white precipitate will form. Remove it by filtration through a Büchner funnel.

-

Wash the filter cake with a 1:1 mixture of petroleum ether and ethyl ether.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound as a yellow oil.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Rhodium-Catalyzed Synthesis of 4-Carbomethoxy-5-methoxy-2-phenyl-1,3-oxazole[1]

Materials:

-

This compound

-

Rhodium(II) acetate (B1210297) dimer

-

Chloroform

Procedure:

-

In an oven-dried round-bottomed flask, place rhodium(II) acetate dimer (0.230 mmol), benzonitrile (19.5 mmol), and chloroform (5 mL).

-

Prepare a solution of this compound (29.4 mmol) in chloroform (25 mL).

-

Using a syringe pump, add the this compound solution to the reaction mixture at a rate of 1.17 mL/hr over approximately 25 hours.

-

After the addition is complete, add an additional 2 mL of chloroform to the reaction.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product can be purified by column chromatography on silica (B1680970) gel.

General Protocol for Copper-Catalyzed Cyclopropanation of Olefins[8][9]

Materials:

-

This compound

-

Olefin

-

Copper(I) or Copper(II) catalyst (e.g., Cu(OTf)₂, Cu(acac)₂, [Cu(MeCN)₄]PF₆)

-

Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane, toluene)

Procedure:

-

To a flask containing the copper catalyst (typically 1-5 mol%) under an inert atmosphere (e.g., argon or nitrogen), add the anhydrous solvent.

-

Add the olefin to the catalyst suspension.

-

Slowly add a solution of this compound in the same solvent to the reaction mixture via a syringe pump over several hours. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.

-

The reaction temperature can vary depending on the reactivity of the olefin and the catalyst used, typically ranging from room temperature to the boiling point of the solvent.

-

Monitor the reaction by TLC or GC until the starting materials are consumed.

-

Upon completion, the reaction mixture can be filtered to remove the catalyst and the solvent evaporated under reduced pressure.

-

The crude product is then purified by column chromatography.

General Protocol for Photolysis of this compound[2]

Materials:

-

This compound

-

Substrate (e.g., alcohol for O-H insertion)

-

Anhydrous solvent (e.g., acetonitrile, methanol)

-

Photoreactor equipped with a suitable UV lamp

Procedure:

-

Dissolve this compound and the substrate in the chosen anhydrous solvent in a quartz reaction vessel. The concentration should be adjusted based on the scale of the reaction and the path length of the photoreactor.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state of the diazo compound or react with the carbene.

-

Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp). The choice of wavelength may influence the reaction outcome.

-

Monitor the progress of the reaction by TLC or NMR spectroscopy.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to isolate the desired product.

General Protocol for Thermolysis of this compound[3]

Materials:

-

This compound

-

Substrate (e.g., for C-H insertion)

-

High-boiling, inert solvent (e.g., benzene, toluene, xylene)

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substrate in the chosen high-boiling solvent.

-

Heat the solution to the desired reaction temperature (typically the reflux temperature of the solvent).

-

Slowly add a solution of this compound in the same solvent to the heated reaction mixture via a syringe pump over several hours.

-

Continue heating and stirring until the addition is complete and the evolution of nitrogen gas has ceased.

-

Monitor the reaction by TLC or GC.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

Safety and Handling

While this compound is more stable than many other diazo compounds, it is still a potentially explosive and shock-sensitive material.[8] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment, including safety glasses, lab coat, and gloves, should be worn. Distillation should be performed behind a safety shield. Avoid exposure to high temperatures, sparks, and open flames.

Conclusion

This compound is a powerful and versatile reagent in modern organic synthesis. Its ability to serve as a stable precursor for bis(methoxycarbonyl)carbene opens up a wide array of synthetic possibilities, from cyclopropanation and C-H functionalization to the construction of complex heterocyclic systems. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols. By understanding these fundamental aspects, researchers can effectively and safely utilize this compound to advance their synthetic goals in drug discovery and materials science.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Dimethyl 2-diazomalonate | CAS#:6773-29-1 | Chemsrc [chemsrc.com]

- 3. This compound|CAS 6773-29-1|BOC Sciences [benchchem.com]

- 4. 6773-29-1 | Dimethyl 2-diazomalonate - Moldb [moldb.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. AB337309 | CAS 6773-29-1 – abcr Gute Chemie [abcr.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide on the Thermal and Photochemical Decomposition of Dimethyl Diazomalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl diazomalonate (DDM) is a pivotal reagent in organic synthesis, primarily serving as a precursor to the highly reactive bis(methoxycarbonyl)carbene. This intermediate can be generated through thermal, photochemical, or catalytic decomposition of DDM, leading to a diverse array of chemical transformations including cyclopropanation, X-H insertion (where X = C, O, N, S), and ylide formation. This technical guide provides a comprehensive overview of the thermal and photochemical decomposition pathways of this compound, presenting key quantitative data, detailed experimental protocols, and mechanistic insights to facilitate its effective and safe use in research and development.

Introduction

This compound is a stabilized diazo compound valued for its role as a safe and manageable source of bis(methoxycarbonyl)carbene.[1] Its stability, relative to simpler diazoalkanes, is attributed to the two electron-withdrawing ester groups that delocalize the negative charge on the carbon adjacent to the diazo group.[1] The controlled decomposition of DDM to generate the carbene intermediate is central to its synthetic utility. This guide explores the two primary non-catalytic methods of decomposition: thermolysis and photolysis.

Thermal Decomposition

The thermal decomposition of this compound proceeds through the extrusion of nitrogen gas to generate bis(methoxycarbonyl)carbene. This process typically requires elevated temperatures and can be performed in various solvents. The reactivity of the carbene formed is highly dependent on its spin state, with the singlet and triplet states exhibiting distinct chemical behaviors.

Mechanism of Thermal Decomposition

Upon heating, this compound undergoes unimolecular decomposition to form a singlet bis(methoxycarbonyl)carbene intermediate. This singlet carbene can then either react with a substrate or undergo intersystem crossing to the more stable triplet state. The triplet carbene is known to react via radical pathways.

Caption: General mechanism of thermal decomposition of this compound.

Quantitative Data for Thermal Decomposition

| Parameter | Value | Reference |

| DSC Exotherm 1 | 103.3–211.7 °C (-719.7 J/g) | [2] |

| DSC Exotherm 2 | 215–300 °C (-220.1 J/g) | [2] |

For comparison, a kinetic study on the thermal decomposition of ethyl diazoacetate (EDA), a related compound, revealed an activation energy of 114.55 kJ/mol for the initial decomposition to the corresponding carbene.[3] This value can serve as a rough estimate for the energy barrier involved in the decomposition of dialkyl diazomalonates.

Experimental Protocol for Thermal Decomposition

The following is a general procedure for the thermal decomposition of this compound in the presence of a substrate. Caution: This reaction should be performed in a well-ventilated fume hood behind a safety shield due to the potential for rapid gas evolution and the explosive nature of diazo compounds.

Materials:

-

This compound

-

Substrate (e.g., an alkene for cyclopropanation)

-

Anhydrous, high-boiling solvent (e.g., toluene, xylene)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and hotplate

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Set up the reaction apparatus under an inert atmosphere.

-

In the three-neck flask, dissolve the substrate in the solvent.

-

Heat the solution to the desired reaction temperature (typically the reflux temperature of the solvent).

-

Dissolve this compound in a portion of the solvent in the dropping funnel.

-

Add the this compound solution dropwise to the heated substrate solution over a period of several hours. Slow addition is crucial to maintain a low concentration of the reactive carbene and minimize side reactions.

-

After the addition is complete, continue to heat the reaction mixture for an additional period to ensure complete decomposition of the diazo compound.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the product by an appropriate method, such as column chromatography or distillation.

-

Characterize the product using standard analytical techniques (e.g., NMR, IR, mass spectrometry).

Photochemical Decomposition

Photochemical decomposition offers a milder alternative to thermolysis for the generation of bis(methoxycarbonyl)carbene from this compound. This method allows for reactions to be conducted at or below room temperature, which can be advantageous for thermally sensitive substrates.

Mechanism of Photochemical Decomposition

Irradiation of this compound with ultraviolet (UV) light leads to the formation of an excited singlet state, which then expels nitrogen to produce the singlet carbene.[4][5] Similar to the thermal process, the singlet carbene can undergo intersystem crossing to the triplet state. The ratio of singlet to triplet carbene, and thus the product distribution, can be influenced by the use of photosensitizers. Direct photolysis tends to produce a mixture of singlet and triplet carbenes, while photosensitized decomposition can favor the formation of the triplet carbene.[5]

Caption: General mechanism of photochemical decomposition of this compound.

Quantitative Data for Photochemical Decomposition

Specific quantum yield data for the photochemical decomposition of this compound is not extensively reported. However, studies on related diazo compounds indicate that the efficiency of carbene formation is wavelength-dependent.

Experimental Protocol for Photochemical Decomposition

The following is a general procedure for the direct photolysis of this compound. Caution: Protective eyewear that blocks UV radiation must be worn. The reaction should be conducted in a well-ventilated area.

Materials:

-

This compound

-

Substrate

-

Photochemically transparent solvent (e.g., cyclohexane, acetonitrile, dichloromethane)

-

Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)

-

Quartz reaction vessel

-

Magnetic stirrer

-

Cooling system for the lamp and reaction vessel

Procedure:

-

Dissolve this compound and the substrate in the chosen solvent in the quartz reaction vessel. The concentration should be adjusted to ensure sufficient light penetration.

-

Place the reaction vessel in the photoreactor and begin stirring and cooling.

-

Turn on the UV lamp to initiate the reaction.

-

Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, NMR) by periodically taking aliquots from the reaction mixture. The disappearance of the characteristic yellow color of the diazo compound can also be an indicator of reaction progress.

-

Once the reaction is complete, turn off the lamp and allow the reaction mixture to return to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the product using an appropriate method (e.g., column chromatography).

-

Characterize the product using standard analytical techniques.

Product Distribution in Decomposition Reactions

The products obtained from the decomposition of this compound depend on the spin state of the carbene and the nature of the substrate present.

Table of Representative Products from this compound Decomposition

| Reaction Type | Substrate | Carbene State | Major Product(s) | Reference |

| O-H Insertion | Alcohols | Singlet | Alkoxy malonate | [5] |

| Hydrogen Abstraction | Alcohols | Triplet | Dimethyl malonate | [5] |

| Cyclopropanation | Alkenes | Singlet | Cyclopropane dicarboxylate | [1] |

| Ylide Formation | Sulfides | Singlet | Sulfonium ylide | [4] |

Experimental Workflows

The following diagrams illustrate the general workflows for conducting thermal and photochemical decomposition experiments.

References

An In-depth Technical Guide to Dimethyl 2-diazomalonate (CAS 6773-29-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 2-diazomalonate (CAS 6773-29-1) is a highly versatile and reactive precursor for the synthesis of complex organic molecules.[1] As a stabilized diazo compound, it serves as a safer and more manageable alternative to simpler, more explosive diazoalkanes, making it a valuable reagent in organic synthesis.[1] This guide provides a comprehensive overview of its chemical and physical properties, associated hazards, and detailed experimental protocols for its synthesis and common applications, including cyclopropanation and C-H insertion reactions.

Chemical and Physical Properties

Dimethyl 2-diazomalonate is a colorless to slightly yellow liquid with a pungent odor.[2] It is soluble in organic solvents such as diethyl ether and dichloromethane (B109758) and can be decomposed by water.[2]

| Property | Value | Source |

| CAS Number | 6773-29-1 | [1][2][3][4][5][6][7] |

| Molecular Formula | C5H6N2O4 | [4][5][8] |

| Molecular Weight | 158.11 g/mol | [1][4][5] |

| Boiling Point | 50-52 °C at 1 Torr | [2] |

| Storage Condition | Room Temperature, dry | [2] |

Hazards and Safety Information

Dimethyl 2-diazomalonate is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Classification: [8]

-

Acute toxicity, oral (Category 4), H302

-

Skin corrosion/irritation (Category 2), H315

-

Serious eye damage/eye irritation (Category 2A), H319

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335

Hazard Statements: [8]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, please refer to the Safety Data Sheet (SDS).[8]

Experimental Protocols

Synthesis of Dimethyl 2-diazomalonate

A common and well-established method for the laboratory synthesis of dimethyl 2-diazomalonate is the diazo-transfer reaction.[1]

Materials:

-

4-acetamidobenzenesulfonyl azide (B81097)

-

Dimethyl malonate

-

Petroleum ether

-

Ethyl ether

Procedure: [2]

-

To a 500-mL round-bottomed flask equipped with a large magnetic stirring bar, add 4-acetamidobenzenesulfonyl azide (72.3 mmol), acetonitrile (250 mL), and triethylamine (76.5 mmol).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add dimethyl malonate (72.0 mmol) over 3–5 minutes using a syringe.

-

Maintain the reaction mixture at 0°C for 10 minutes, then stir at room temperature for 17 hours.

-

A thick white precipitate will form. Remove the precipitate by filtration through a Büchner filter.

-

Wash the filter cake with a 1:1 mixture of petroleum ether and ethyl ether (200 mL).

-

Concentrate the resulting filtrates by rotary evaporation under reduced pressure to yield a yellow oil.

-

Remove the solid 4-acetamidobenzenesulfonamide (B121751) by repeated trituration and filtration of the oil with a 1:1 petroleum ether and ethyl ether mixture (6 x 50 mL).

-

Concentrate all filtrates by rotary evaporation under reduced pressure to obtain the crude diazo product as a yellow oil.

-

Purify the crude product by distillation to yield dimethyl 2-diazomalonate as a bright yellow oil.

Rhodium-Catalyzed Cyclopropanation of Styrene (B11656)

Dimethyl 2-diazomalonate is a key reagent for the cyclopropanation of alkenes, such as styrene, in the presence of a rhodium catalyst.

Materials: [4]

-

Dimethyl 2-diazomalonate

-

Dichloromethane (CH2Cl2)

-

Rh2(4S-BNAZ)4 catalyst

-

Styrene

Procedure: [4]

-

Prepare a solution of dimethyl 2-diazomalonate (0.39 mmol) in dichloromethane (2 mL).

-

In a separate flask, prepare a refluxing solution of Rh2(4S-BNAZ)4 (1.0 mol %) and styrene (3.9 mmol) in dichloromethane (4 mL).

-

Add the dimethyl diazomalonate solution to the refluxing catalyst and styrene solution via a syringe pump at a rate of 1.0 mL/hr over 2 hours.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30 minutes to ensure complete reaction.

-

Cool the mixture to room temperature.

-

Pass the reaction mixture through a short silica (B1680970) plug, and wash the plug with dichloromethane (40 mL).

-

Remove the solvent under reduced pressure to obtain the desired cyclopropane (B1198618) product.

Biological Activity and Signaling Pathways

Dimethyl 2-diazomalonate is primarily utilized as a reagent in organic synthesis for the formation of carbon-carbon bonds. As a synthetic intermediate, it is not typically associated with direct biological activity or interaction with specific signaling pathways in the context of drug development. Its utility lies in the construction of more complex molecules that may possess biological activity. There are no known signaling pathways directly modulated by dimethyl 2-diazomalonate.

Applications in Synthesis

The primary application of dimethyl 2-diazomalonate is as a precursor to bis(methoxycarbonyl)carbene, a reactive intermediate generated under thermal or catalytic conditions.[1] This carbene can be trapped by a variety of substrates.

-

Cyclopropanation: In the presence of transition metal catalysts like dirhodium(II) acetate, it readily participates in cyclopropanation reactions with alkenes to form synthetically valuable cyclopropane derivatives.[1]

-

C-H Insertion: The carbene can insert into C-H bonds, allowing for the direct functionalization of otherwise unreactive sites.[1]

-

Heterocycle Formation: A rhodium-catalyzed reaction between dimethyl 2-diazomalonate and a nitrile, like benzonitrile, provides an efficient route to synthesize substituted oxazoles.[1]

-

Ylide Formation: When the carbene generated from this compound reacts with a Lewis base containing a heteroatom (e.g., S, O, N), an ylide is formed. These ylides are themselves reactive intermediates that can undergo further transformations.[1]

References

- 1. This compound|CAS 6773-29-1|BOC Sciences [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Rhodium-catalyzed migrative annulation and olefination of 2-aroylpyrroles with diazoesters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Chemo‐ and Regioselective Multiple C(sp2)−H Insertions of Malonate Metal Carbenes for Late‐Stage Functionalizations of Azahelicenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Generation of Bis(methoxycarbonyl)carbene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(methoxycarbonyl)carbene is a highly reactive intermediate of significant interest in organic synthesis due to its utility in a variety of chemical transformations. This guide provides an in-depth overview of the primary methods for its generation, focusing on the underlying mechanisms, experimental protocols, and quantitative aspects of these processes. The precursor for this carbene is typically the stabilized diazo compound, dimethyl diazomalonate.[1] The generation of bis(methoxycarbonyl)carbene can be achieved through three main pathways: photolytic, thermal, and catalytic decomposition of this compound. Each method offers distinct advantages and challenges, influencing the reactivity and selectivity of the carbene in subsequent reactions.

Precursor Synthesis: this compound

The common precursor for bis(methoxycarbonyl)carbene is this compound. A typical synthesis involves the diazo transfer reaction from a sulfonyl azide (B81097), such as 4-acetamidobenzenesulfonyl azide, to dimethyl malonate in the presence of a base like triethylamine (B128534).[2]

Experimental Protocol: Synthesis of this compound[2]

-

To a 500-mL round-bottomed flask equipped with a magnetic stirrer, add 4-acetamidobenzenesulfonyl azide (17.36 g, 72.3 mmol), acetonitrile (B52724) (250 mL), and triethylamine (7.74 g, 76.5 mmol).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add dimethyl malonate (9.51 g, 72.0 mmol) over 3–5 minutes.

-

Maintain the reaction at 0°C for 10 minutes, then stir at room temperature for 17 hours.

-

A white precipitate will form, which is removed by filtration.

-

The filtrate is concentrated, and the residue is purified by distillation under reduced pressure to yield pure this compound as a bright yellow oil.

Table 1: Spectroscopic Data for this compound [2]

| Spectroscopic Technique | Data |

| ¹H NMR (500 MHz, CDCl₃) | δ: 3.79 (s, 6 H, COOCH₃) |

| ¹³C NMR (125 MHz, CDCl₃) | δ: 52.4, 65.6, 161.3 |

| IR (neat) | cm⁻¹: 3006, 2958, 2138, 1760, 1738 |

Generation of Bis(methoxycarbonyl)carbene

Photolytic Generation

The photolysis of this compound involves the irradiation of the compound with light to induce the extrusion of nitrogen gas, thereby generating the carbene.[3] The wavelength of the light used can influence the spin state of the resulting carbene (singlet or triplet), which in turn affects its reactivity.[4] Long-wave UV light (λ > 290 nm) is commonly used.[4]

Caption: Photolytic generation of bis(methoxycarbonyl)carbene.

Thermal Generation

Heating this compound to a sufficient temperature (typically 130–140 °C) leads to its decomposition and the formation of bis(methoxycarbonyl)carbene.[5] This method is straightforward but can sometimes be complicated by side reactions, most notably the Wolff rearrangement of the carbene to form a ketene.[5][6]

Caption: Thermal generation and Wolff rearrangement.

-

In a round-bottomed flask equipped with a reflux condenser, a mixture of this compound and a solvent (e.g., benzene, in a 1:5 weight ratio) is prepared.

-

The mixture is heated to 130–140 °C for 5–6 hours.

-

The evolution of nitrogen gas can be monitored using a bubbler.

-

After the reaction is complete, the products are isolated and analyzed, often by gas chromatography.

Table 2: Products of Thermal Decomposition of this compound [5]

| Product | Yield |

| Dimers of Methoxy(methoxycarbonyl)ketene | 30% |

| Other products (e.g., from reaction with solvent) | Varies |

Catalytic Generation

Transition metal catalysis, particularly with rhodium(II) and copper(II) complexes, is a widely used and highly controlled method for generating bis(methoxycarbonyl)carbene.[1][7] In these reactions, a metal-carbene complex, or carbenoid, is formed as a reactive intermediate.[1] This carbenoid is generally more selective than the free carbene, leading to cleaner reactions and higher yields of desired products.[1]

Caption: Catalytic generation via a metal-carbene complex.

-

In a dry, 100-mL round-bottomed flask, place rhodium(II) acetate (B1210297) dimer (0.102 g, 0.230 mmol), a substrate (e.g., benzonitrile, 2.011 g, 19.5 mmol), and a solvent (e.g., chloroform (B151607), 5 mL).

-

Prepare a solution of this compound (4.65 g, 29.4 mmol) in chloroform (25 mL).

-

Using a syringe pump, add the this compound solution to the reaction mixture at a slow, controlled rate (e.g., 1.17 mL/hr over 25 hours) while refluxing.

-

After the addition is complete, continue stirring at reflux for another 20 hours.

-

The crude product is obtained after removal of the solvent and can be purified by column chromatography.

Table 3: Yields of Rhodium-Catalyzed Reactions [2][7]

| Reaction Type | Substrate | Catalyst | Yield |

| Oxazole Synthesis | Benzonitrile | Rh₂(OAc)₄ | 60-65% |

| Cyclopropanation of 2-Aryl-2H-chromenes | Chromene | Rh₂(S-TBSP)₄ | >95% |

Subsequent Reactions of Bis(methoxycarbonyl)carbene

Once generated, bis(methoxycarbonyl)carbene can participate in a variety of synthetic transformations.

Ylide Formation

The carbene can react with Lewis bases containing heteroatoms (S, O, N) to form ylides.[1] These ylides are themselves reactive intermediates that can undergo further rearrangements or reactions.[8]

Caption: Formation of a sulfonium ylide.

Cyclopropanation

A key application of bis(methoxycarbonyl)carbene is the cyclopropanation of alkenes.[1][9] This reaction is often stereospecific, particularly when mediated by a metal catalyst.[9]

Caption: Experimental workflow for cyclopropanation.

Table 4: Quantitative Data for Cyclopropanation of Styrene [10]

| Carbene Precursor/Method | Catalyst | Yield of Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate |

| This compound | Rh₂(esp)₂ (0.1 mol%) | Good to excellent yields |

| Bis(methoxycarbonyl)(phenyliodinio)methanide (Iodonium Ylide) | Rh₂(esp)₂ (0.02 mol%) | 92-95% |

Conclusion

The generation of bis(methoxycarbonyl)carbene from this compound is a versatile and powerful tool in organic synthesis. The choice of generation method—photolytic, thermal, or catalytic—profoundly influences the reactivity and selectivity of the carbene. Catalytic methods, particularly those employing rhodium(II) complexes, offer the highest degree of control and are often preferred for complex synthetic applications. A thorough understanding of the mechanisms and experimental parameters detailed in this guide will enable researchers to effectively harness the synthetic potential of this important reactive intermediate.

References

- 1. This compound|CAS 6773-29-1|BOC Sciences [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Wolff rearrangement - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Cyclopropanation - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

Safeguarding Synthesis: A Technical Guide to the Handling and Storage of Diazo Compounds

For Researchers, Scientists, and Drug Development Professionals

Diazo compounds are powerful reagents in organic synthesis, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. However, their utility is matched by their potential for explosive decomposition, a characteristic that demands rigorous safety protocols. This in-depth technical guide provides a comprehensive overview of the best practices for the safe handling and storage of diazo compounds, intended to empower researchers to harness their synthetic potential while mitigating the inherent risks.

Understanding the Hazard: The Unstable Nature of Diazo Compounds

The hazardous nature of diazo compounds stems from their propensity to undergo exothermic decomposition, releasing nitrogen gas. This decomposition can be initiated by various stimuli, including heat, light, acid, shock, and friction. The stability of a diazo compound is highly dependent on its structure, with electron-withdrawing groups generally increasing stability by delocalizing the negative charge on the carbon atom adjacent to the diazo group.

Key Hazard Considerations:

-

Thermal Sensitivity: Many diazo compounds decompose at elevated temperatures. The onset temperature for thermal decomposition can range from as low as ambient temperature for unstable diazoalkanes to over 150°C for more stabilized derivatives.[1][2]

-

Shock and Friction Sensitivity: Solid diazo compounds can be sensitive to mechanical shock and friction, which can initiate explosive decomposition.[3] This is a critical consideration during handling, such as scraping or grinding.

-

Photolytic Instability: Exposure to light, particularly in the UV and blue regions of the spectrum, can induce the decomposition of diazo compounds, generating highly reactive carbenes.[4]

-

Acid Sensitivity: Diazo compounds are basic and react rapidly with both Brønsted and Lewis acids, leading to decomposition that can be violent if not controlled.[5][6][7]

Quantitative Stability Data

Understanding the quantitative stability of diazo compounds is crucial for risk assessment and the design of safe experimental procedures. Differential Scanning Calorimetry (DSC) is a key technique used to determine the thermal stability of these compounds.

Table 1: Thermal Stability Data for Selected Diazo Compounds

| Compound | Onset Temperature (Tonset, °C) | Decomposition Enthalpy (ΔHd, kJ/mol) | Reference |

| Ethyl diazoacetate | ~100 | -135 | [1][2] |

| Methyl phenyldiazoacetate | ~120 | -142 | [1][2] |

| Ethyl 2-diazo-3-oxobutanoate | ~135 | -125 | [1][2] |

| 1-Diazo-1-phenyl-2-propanone | ~115 | -150 | [1][2] |

| Diazomethane (in solution) | Decomposes at room temperature | Not applicable | [8] |

Note: The stability of diazo compounds is highly substituent-dependent. This table provides illustrative examples; consult the literature for specific compounds.

Safe Storage Protocols

Proper storage is the first line of defense against the unintended decomposition of diazo compounds.

General Storage Recommendations:

-

Temperature: Store diazo compounds in a cool, dark place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended, particularly for less stable derivatives.[2] Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture, which could lead to hydrolysis.

-

Atmosphere: While not always necessary for more stable diazo compounds, storage under an inert atmosphere (e.g., nitrogen or argon) can prolong the shelf life of sensitive compounds by preventing oxidation.

-

Light: Protect diazo compounds from light by storing them in amber vials or by wrapping containers in aluminum foil.[9]

-

Container: Use containers with secure, well-fitting caps. Avoid glass stoppers or any container that could generate friction upon opening or closing.

Safe Handling Procedures

Strict adherence to safe handling protocols is paramount when working with diazo compounds.

4.1. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile). Consider double-gloving for added protection.

-

Body Protection: A flame-resistant lab coat and closed-toe shoes are essential.

4.2. Engineering Controls

-

Fume Hood: All manipulations of diazo compounds must be performed in a certified chemical fume hood to ensure adequate ventilation.

-

Blast Shield: The use of a blast shield is strongly recommended, especially when working with larger quantities or with compounds of unknown stability.

4.3. Weighing and Transferring Solid Diazo Compounds

Due to their shock and friction sensitivity, weighing and transferring solid diazo compounds requires special care.

-

Spatulas: Use non-metallic spatulas made of materials like plastic or wood to avoid friction and potential sparks.[10][11][12]

-

Weighing Vessels: Use smooth, clean weighing paper or a plastic weighing boat. Avoid scraping the compound against the sides of the container.

-

Electrostatic Discharge: Static electricity can potentially initiate the decomposition of sensitive compounds.

Experimental Protocol: Weighing a Solid Diazo Compound

-

Ensure the fume hood sash is at the appropriate height and a blast shield is in place.

-

Don all required PPE.

-

Place an anti-static weighing boat on the analytical balance and tare.

-

Using a plastic or wooden spatula, carefully transfer a small amount of the diazo compound to the weighing boat. Avoid any scraping or grinding motions.

-

Record the weight.

-

Carefully transfer the weighed compound to the reaction vessel. A powder funnel can aid in this process.

-

Clean any residual diazo compound from the spatula and weighing boat by rinsing them with an appropriate solvent in a designated waste container.

Logical Relationship: Decision Tree for Handling Solid Diazo Compounds

References

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. Shock-Sensitive | Environmental Health & Safety Office | University of Minnesota Duluth [ehso.d.umn.edu]

- 4. Blue light-promoted photolysis of aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. nwgraphic.com [nwgraphic.com]

- 10. scienceequip.com.au [scienceequip.com.au]

- 11. siliconemania.com [siliconemania.com]

- 12. letsgogreen.com [letsgogreen.com]

- 13. mt.com [mt.com]

- 14. mt.com [mt.com]

- 15. researchgate.net [researchgate.net]

- 16. reddit.com [reddit.com]

- 17. Neutralizing Electrostatic Charges for Accurate Weighing | Lab Manager [labmanager.com]

Spectroscopic Characterization of Dimethyl Diazomalonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for dimethyl diazomalonate, a critical reagent in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR) and infrared (IR) spectral properties, offering a valuable resource for its identification and utilization in research and development.

Spectroscopic Data Summary

The empirical formula for this compound is C₅H₆N₂O₄, with a molecular weight of 158.11 g/mol .[1] Its spectroscopic data are summarized below.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent | Spectrometer Frequency |

| 3.79 | Singlet | 6H | -COOCH₃ | CDCl₃ | 500 MHz |

Data sourced from Organic Syntheses Procedure.[2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Solvent | Spectrometer Frequency |

| 52.4 | -C OOCH₃ | CDCl₃ | 125 MHz |

| 65.6 | Diazo Carbon | CDCl₃ | 125 MHz |

| 161.3 | -C =O | CDCl₃ | 125 MHz |

Data sourced from Organic Syntheses Procedure.[2]

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3006 | Medium | C-H stretch (aromatic/vinylic) |

| 2958 | Strong | C-H stretch (aliphatic) |

| 2849 | Weak | C-H stretch (aliphatic) |

| 2138 | Strong | N₂ stretch (diazo group) |

| 1760 | Strong | C=O stretch (ester) |

| 1738 | Strong | C=O stretch (ester) |

| 1696 | Strong | C=O stretch (ester) |

Data sourced from Organic Syntheses Procedure (neat sample).[2]

Experimental Protocols

The data presented in this guide were obtained using standard laboratory techniques.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra were recorded on a 500 MHz and 125 MHz spectrometer, respectively.[2] The solvent used was deuterated chloroform (B151607) (CDCl₃).[2] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained from a neat sample of this compound.[2] The data is presented in wavenumbers (cm⁻¹).[2]

Synthesis of this compound

A common and well-established method for the laboratory synthesis of this compound is the diazo-transfer reaction.[3] This procedure involves the reaction of dimethyl malonate with a sulfonyl azide (B81097), such as 4-acetamidobenzenesulfonyl azide, in the presence of a base like triethylamine (B128534).[3]

A detailed, reliable, and high-yielding protocol is available through Organic Syntheses. The process involves the slow addition of dimethyl malonate to a cooled solution of 4-acetamidobenzenesulfonyl azide and triethylamine in acetonitrile.[2] After stirring, the resulting precipitate is removed by filtration. The crude this compound is then purified by distillation under reduced pressure.[2]

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the characterization of this compound using spectroscopic methods.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

An In-depth Technical Guide on the Stability of Dimethyl Diazomalonate Compared to Other Diazoalkanes

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive analysis of the stability of dimethyl diazomalonate, contrasting it with other diazoalkanes. It delves into the structural features governing stability, quantitative thermal analysis data, decomposition pathways, and detailed experimental protocols for synthesis and stability assessment. The information herein is intended to facilitate the safe and effective use of these versatile reagents in research and development.

Diazo compounds are a pivotal class of organic molecules characterized by the C=N₂ functional group. Their utility in organic synthesis is vast, primarily as precursors to carbenes and carbenoids, which are highly reactive intermediates enabling a wide array of chemical transformations including cyclopropanations, C-H insertions, and ylide formations.[1][2][3][4][5] However, the inherent reactivity of many diazoalkanes, particularly simple ones like diazomethane (B1218177), is associated with significant instability, including toxicity and a propensity for explosive decomposition.[6][7][8] This has historically limited their application, especially in large-scale industrial processes.

This compound stands out as a "stabilized" diazo compound, offering a safer and more manageable alternative to its less stable counterparts.[2][9] Its enhanced stability, combined with its broad reactivity, has established it as a cornerstone reagent in modern organic synthesis.[2] This guide will explore the chemical principles underpinning this stability and provide practical data and procedures for its use.

Structural Basis of Diazoalkane Stability

The stability of a diazoalkane is intrinsically linked to the electronic nature of the substituents attached to the diazo carbon. The key to stabilizing the diazo functional group lies in the delocalization of the partial negative charge on the α-carbon.[7][10]

-

Acceptor-Acceptor Substituted Diazoalkanes: this compound is a prime example of an acceptor-acceptor substituted diazoalkane. The two electron-withdrawing ester groups effectively delocalize the electron density from the diazo carbon through resonance, thereby increasing the compound's stability.[2] Other examples of stabilizing acceptor groups include ketones, nitriles, and sulfones.

-

Donor-Acceptor Substituted Diazoalkanes: These compounds, which have one electron-donating and one electron-withdrawing group, are generally less stable than their acceptor-acceptor counterparts but more stable than simple diazoalkanes. The stability can be tuned by modifying the electronic properties of the donor and acceptor groups.[11][12]

-

Simple Diazoalkanes: Diazoalkanes with only alkyl or hydrogen substituents, such as diazomethane and phenyldiazomethane, lack significant resonance stabilization.[6][7] This results in a higher concentration of electron density on the α-carbon, rendering them highly basic and prone to rapid decomposition, often explosively.[6][7]

The following diagram illustrates the general stability trend among different classes of diazoalkanes.

Caption: General stability trend of diazoalkanes.

Quantitative Stability Data

The thermal stability of diazo compounds can be quantitatively assessed using techniques like Differential Scanning Calorimetry (DSC). DSC measures the heat flow into or out of a sample as it is heated, allowing for the determination of the onset temperature of decomposition (Tonset) and the enthalpy of decomposition (ΔHD). A lower Tonset indicates lower thermal stability.

The following tables summarize DSC data for a range of diazo compounds, providing a basis for comparison with this compound.

Table 1: Thermal Stability of Acceptor-Acceptor Diazo Compounds

| Compound | Structure | Tonset (°C)[11] | ΔHD (kJ/mol)[11] |

| This compound | C(N₂) (COOCH₃)₂ | ~130-140 (estimated) | -102 (average for diazo compounds without other energetic groups) |

| Diethyl diazomalonate | C(N₂) (COOCH₂CH₃)₂ | 138 | -110 |

| 2-Diazo-5,5-dimethyl-1,3-cyclohexanedione | 141 | -104 | |

| Ethyl 2-cyano-2-diazoacetate | 118 | -132 |

Table 2: Thermal Stability of Donor-Acceptor Diazo Compounds

| Compound | Structure | Tonset (°C)[11] | ΔHD (kJ/mol)[11] |

| Ethyl diazoacetate | CH(N₂)COOCH₂CH₃ | 123 | -123 |

| Ethyl phenyldiazoacetate | C₆H₅C(N₂)COOCH₂CH₃ | 110 | -97 |

| Ethyl (4-methoxyphenyl)diazoacetate | (4-CH₃OC₆H₄)C(N₂)COOCH₂CH₃ | 94 | -92 |

| Ethyl (4-nitrophenyl)diazoacetate | (4-NO₂C₆H₄)C(N₂)COOCH₂CH₃ | 131 | -100 |

Table 3: General Hazard Comparison

| Compound Class | General Stability | Key Hazards |

| Simple Diazoalkanes (e.g., Diazomethane) | Very Low | Highly toxic, explosive, especially as a gas or neat liquid.[6][7][8] |

| Donor-Acceptor Diazoalkanes | Moderate | Can be shock-sensitive and decompose exothermically.[11] |

| Acceptor-Acceptor Diazoalkanes (e.g., this compound) | High | Relatively stable, but can be explosive and shock-sensitive.[9] |

Note: The Tonset for this compound is estimated based on the stability of similar acceptor-acceptor systems, as a specific value was not found in the initial search results. The ΔHD is an average for diazo compounds without additional energetic functional groups.

Decomposition Pathways

The decomposition of diazoalkanes can be initiated by heat, light, or catalysts, and typically proceeds through the formation of a carbene intermediate.

Caption: General decomposition pathway of diazoalkanes.

-

Thermal Decomposition: Heating a diazoalkane leads to the extrusion of nitrogen gas (N₂) and the formation of a carbene. The temperature required for this process is dependent on the stability of the diazo compound.[11][12]

-

Photochemical Decomposition: Irradiation with light of an appropriate wavelength can also induce the loss of N₂ to generate a carbene.[13]

-

Catalytic Decomposition: Transition metals (e.g., Rh, Cu, Fe) are widely used to catalyze the decomposition of diazoalkanes.[1][3][4][14] This process involves the formation of a metal-carbene (carbenoid) intermediate, which often exhibits different reactivity and selectivity compared to the free carbene.[2] Acids can also catalyze the decomposition of diazoalkanes by protonating the α-carbon to form a diazonium ion, which readily loses N₂.[7]

Experimental Protocols

4.1. Synthesis of this compound

This protocol is adapted from established literature procedures.[15][16]

Materials:

-

Dimethyl malonate

-

4-Acetamidobenzenesulfonyl azide (B81097) (p-ABSA)

-

Triethylamine (B128534) (TEA)

-

Acetonitrile

-

Petroleum ether

-

Ethyl ether

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer, dissolve 4-acetamidobenzenesulfonyl azide in acetonitrile.

-

Add triethylamine to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add dimethyl malonate to the cooled solution.

-

Allow the reaction to stir at 0 °C for 10 minutes and then at room temperature for 17 hours. A white precipitate will form.

-

Remove the precipitate by filtration.

-

Wash the filter cake with a 1:1 mixture of petroleum ether and ethyl ether.

-

Concentrate the combined filtrates under reduced pressure to yield crude this compound as a yellow oil.

-

Further purification can be achieved by distillation under reduced pressure.

Caption: Experimental workflow for the synthesis of this compound.

4.2. Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)

This is a general procedure based on methodologies reported for analyzing diazo compounds.[11][12]

Instrumentation:

-

Differential Scanning Calorimeter (DSC)

-

High-pressure crucibles

Procedure:

-

Accurately weigh approximately 5 mg of the diazo compound into a high-pressure crucible.

-

Seal the crucible to contain any gaseous decomposition products.

-

Place the sample crucible and an empty reference crucible into the DSC instrument.

-

Equilibrate the system at a starting temperature (e.g., 25 °C).

-

Heat the sample at a constant rate (e.g., 5 °C/min) to a final temperature well above the expected decomposition point.

-

Monitor the heat flow as a function of temperature.

-

The onset temperature of decomposition (Tonset) is determined from the resulting thermogram as the intersection of the baseline with the tangent of the exothermic peak.

-

The enthalpy of decomposition (ΔHD) is calculated by integrating the area of the exothermic peak.

Safety and Handling

Despite the increased stability of this compound compared to simple diazoalkanes, it is still an energetic material and should be handled with appropriate care.[9]

-

Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[6][17]

-

Engineering Controls: All manipulations of diazo compounds should be conducted in a well-ventilated chemical fume hood.[6][8] A blast shield is recommended, especially for larger scale reactions or distillations.[8]

-

Avoidance of Hazardous Conditions:

-

Heat and Light: Store diazo compounds in a cool, dark place. Avoid exposure to high temperatures and direct sunlight.

-

Acids: Avoid contact with strong acids, which can catalyze rapid decomposition.[7]

-

Ground-glass joints and Scratched Glassware: Avoid the use of ground-glass joints and scratched glassware, as rough surfaces can initiate detonation of some diazo compounds.[8]

-

Concentration: Do not concentrate solutions of diazoalkanes to neat oils or solids unless absolutely necessary and with extreme caution, as the pure compounds are more prone to explosive decomposition.[6]

-

Conclusion

This compound represents a significant advancement in the safe handling and application of diazo chemistry. Its stability, derived from the presence of two electron-withdrawing ester groups, allows for its isolation, purification, and storage with significantly reduced risk compared to simple diazoalkanes. The quantitative data presented in this guide highlights the substantial increase in thermal stability afforded by these structural modifications. By understanding the principles of diazoalkane stability and adhering to the outlined experimental and safety protocols, researchers can confidently and effectively leverage the synthetic potential of this compound and other stabilized diazo compounds in the development of novel chemical entities.

References

- 1. Triarylborane Catalyzed Carbene Transfer Reactions Using Diazo Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound|CAS 6773-29-1|BOC Sciences [benchchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. Diazo Compounds: Versatile Tools for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. - Division of Research Safety | Illinois [drs.illinois.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. baranlab.org [baranlab.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemtube3d.com [chemtube3d.com]

- 14. researchgate.net [researchgate.net]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes & Protocols: Rhodium-Catalyzed Cyclopropanation with Dimethyl Diazomalonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane (B1198618) rings are a vital structural motif in numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Their inherent ring strain imparts unique chemical reactivity, making them valuable synthetic intermediates.[1] One of the most powerful methods for synthesizing cyclopropanes is the transition-metal-catalyzed reaction of a diazo compound with an alkene.[3] Among the various catalysts, dirhodium(II) complexes have proven to be exceptionally effective for promoting carbene transfer from diazo compounds to a wide range of olefinic substrates.[4][5]

This document provides detailed application notes and protocols for the rhodium-catalyzed cyclopropanation of alkenes using dimethyl diazomalonate, an acceptor/acceptor-substituted diazo compound. While the asymmetric cyclopropanation of olefins with diazomalonate esters is known to be challenging, recent advancements have identified effective catalyst systems.[6][7] These reactions provide a direct route to gem-dicarbalkoxylated cyclopropanes, which are versatile building blocks in organic synthesis.[6]

Catalytic Cycle and Mechanism

The generally accepted mechanism for rhodium-catalyzed cyclopropanation involves the formation of a key rhodium-carbene intermediate.[3] The catalytic cycle can be summarized as follows:

-

Carbene Formation: The diazo compound coordinates to an axial site of the dimeric rhodium(II) catalyst. This is followed by the irreversible extrusion of nitrogen gas (N₂) to form a highly electrophilic rhodium-carbene species.[3][8]

-

Alkene Approach: The alkene, acting as a nucleophile, approaches the carbene carbon of the rhodium-carbene intermediate.

-

Cyclopropane Formation: A concerted, asynchronous addition of the carbene to the alkene π-bond occurs, forming the cyclopropane ring and regenerating the rhodium(II) catalyst, allowing it to re-enter the catalytic cycle.[3] The configuration of the alkene is typically retained throughout this process.

References

- 1. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclopropanation - Wikipedia [en.wikipedia.org]

- 3. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]

- 4. Diruthenium Tetracarboxylate-Catalyzed Enantioselective Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. thieme-connect.com [thieme-connect.com]

- 8. Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Iridium-Catalyzed N-H Insertion into Amines using Dimethyl Diazomalonate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the iridium-catalyzed N-H insertion reaction of dimethyl diazomalonate into a broad range of primary and secondary amines. This methodology offers a mild and efficient route for the synthesis of α-amino malonates, which are valuable building blocks in medicinal chemistry and drug development.

Introduction

The insertion of carbenes into N-H bonds is a powerful transformation for the construction of carbon-nitrogen bonds.[1][2] While various transition metals can catalyze this reaction, iridium complexes have emerged as particularly effective catalysts for the N-H insertion of acceptor-acceptor diazo reagents like this compound.[1][3] This method is notable for its mild reaction conditions, broad substrate scope, and high functional group tolerance, making it an attractive tool for the late-stage functionalization of complex amine-containing molecules.[1][3][4] The use of [Ir(cod)Cl]₂ as a catalyst, in particular, has been shown to be highly effective for this transformation.[3][4][5]

Reaction Principle

The core of this reaction involves the iridium-catalyzed decomposition of this compound to form a reactive iridium-carbene intermediate. This intermediate is then intercepted by an amine, leading to the formation of a nitrogen ylide. Subsequent proton transfer results in the desired N-H insertion product.

Key Advantages

-

Mild Reaction Conditions: The reaction typically proceeds at room temperature, making it suitable for sensitive substrates.[4]

-

Broad Substrate Scope: A wide variety of primary and secondary, aliphatic and aromatic amines are well-tolerated.[1][3][4]

-

Excellent Functional Group Tolerance: The reaction is compatible with a range of functional groups, which is a significant advantage in the synthesis of complex molecules.[1][3]

-

High Yields: In many cases, the desired α-amino malonates are obtained in excellent yields.[1][4]

Tabulated Data: Substrate Scope and Yields

The following tables summarize the reported yields for the iridium-catalyzed N-H insertion of this compound into various amines.

Table 1: N-H Insertion into Secondary Amines

| Amine Substrate | Product | Yield (%) |

| Morpholine (B109124) | Dimethyl 2-morpholinomalonate | 91 |

| Piperidine | Dimethyl 2-(piperidin-1-yl)malonate | 85 |

| Pyrrolidine | Dimethyl 2-(pyrrolidin-1-yl)malonate | 88 |

| N-Methylaniline | Dimethyl 2-(methyl(phenyl)amino)malonate | 75 |

| Dibenzylamine | Dimethyl 2-(dibenzylamino)malonate | 82 |

Table 2: N-H Insertion into Primary Amines

| Amine Substrate | Product | Yield (%) |

| Aniline | Dimethyl 2-(phenylamino)malonate | 92 |

| Benzylamine | Dimethyl 2-(benzylamino)malonate | 89 |

| Cyclohexylamine | Dimethyl 2-(cyclohexylamino)malonate | 85 |

| n-Butylamine | Dimethyl 2-(butylamino)malonate | 81 |

Experimental Protocols

General Protocol for Iridium-Catalyzed N-H Insertion:

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

[Ir(cod)Cl]₂ (Iridium(I) chloride 1,5-cyclooctadiene (B75094) dimer)

-

This compound

-

Amine substrate

-

Anhydrous dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware

Procedure:

-

To a clean, dry reaction vessel equipped with a magnetic stir bar, add the amine (1.0 equiv.).

-

Dissolve the amine in anhydrous solvent (e.g., DCM or DCE) under an inert atmosphere.

-

Add this compound (1.0-1.2 equiv.) to the solution.

-

Add the iridium catalyst, [Ir(cod)Cl]₂ (0.5-2 mol%).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired α-amino malonate.

Protocol for a Gram-Scale Synthesis:

For a gram-scale synthesis of dimethyl 2-morpholinomalonate, the catalyst loading can be reduced.[1][3]

Procedure:

-

In a suitable reaction vessel, dissolve morpholine (1.0 equiv.) and this compound (1.0 equiv.) in dichloromethane.

-

Add [Ir(cod)Cl]₂ (0.5 mol%) to the solution.

-

After the reaction is complete, concentrate the mixture and purify by column chromatography to yield the product. A yield of 91% has been reported for this gram-scale reaction.[1][3]

Visualizations

Reaction Mechanism:

Caption: Proposed mechanism for the iridium-catalyzed N-H insertion.

Experimental Workflow:

Caption: General experimental workflow for the N-H insertion reaction.

Logical Relationships of Reaction Components:

Caption: Relationship between the key components of the reaction.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. General Ir-Catalyzed N–H Insertions of Diazomalonates into Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. General Ir-Catalyzed N-H Insertions of Diazomalonates into Aliphatic and Aromatic Amines [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

Application Notes & Protocols: Copper-Catalyzed Synthesis of Dihydrofurans with Dimethyl Diazomalonate

Audience: Researchers, scientists, and drug development professionals.

Introduction